molecular formula C13H17NO3 B8580844 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal

4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal

Cat. No.: B8580844
M. Wt: 235.28 g/mol
InChI Key: KMZIXLXSFSDBGN-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal is a spirocyclic compound that features a unique structure combining a pyridine ring and a dioxaspirodecane moiety

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, chelating the active site metal and competing with the natural substrate . This inhibition can mimic the physiological hypoxic response, leading to the upregulation of hypoxia-inducible factors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal is unique due to its combination of a pyridine ring and a dioxaspirodecane moiety, which imparts distinct chemical and biological properties. Its ability to act as a prolyl hydroxylase domain inhibitor sets it apart from other similar compounds.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C13H17NO3/c15-12(11-3-1-2-8-14-11)4-6-13(7-5-12)16-9-10-17-13/h1-3,8,15H,4-7,9-10H2

InChI Key

KMZIXLXSFSDBGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CC=CC=N3)O)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of n-butyllithium (1.6 M in hexanes, 8.8 ml) and anhydrous ether (20 ml) was stirred at −78° C. under argon and a solution of 2-bromopyridine (1.22 ml) in anhydrous ether (20 ml) added dropwise over 10 minutes. The resulting deep red solution was stirred for 10 minutes and a solution of cyclohexanedione monoethylene ketal (2 g) in tetrahydrofuran (20 ml) then introduced dropwise over 10 minutes. The resulting green suspension was maintained at −78° C. for one hour then warmed to −20° C. and stirred for a further hour, after which a yellow solution had formed. The reaction was quenched with saturated aqueous ammonium chloride (60 ml) and the layers separated. The aqueous was partitioned with dichloromethane (2×80 ml) and combined organics were dried (sodium sulphate) and concentrated in vacuo to give a yellow oil. This was adsorbed onto silica for purification by chromatography eluting with 0-100% ethyl acetate/isohexane to give 8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-ol as a pale yellow solid (1.45 g, 48%).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-bromopyridine (14 g, 88.6 mmol) in anhydrous ether (300 mL) cooled at −78° C. was slowly added a solution of 2.5 M n-butyl lithium (36 mL). After the addition, stirring was continued at −78° C. for 1 hour. To it was slowly added a solution of 1,4-cyclohexanedione mono-ethylene ketal (15 g, 96 mmol) in anhydrous ether (300 mL). When the addition was complete, the mixture was allowed to warm to 0° C. and stirring was continued for 1 hour. The reaction was quenched by addition of an aqueous solution (100 mL) of ammonium chloride (4.5 g). The organic phase was separated and the aqueous phase was extracted with methylene chloride 4 times. The combined organic phases were dried over MgSO4 and concentrated. Crystallization from EtOAc provided 7 g of the desired product. The mother liquid was purified on silica gel eluting with 10% MeOH/EtOAc to give another 3 g of the desired product. MS calculated for C13H17NO3: (M+H)+236; found 236.0.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-pyridine (10 g, 63.3 mmol) in tetrahydrofuran (200 mL) at −78° C. under an argon atmosphere was added a solution of n-butyllithium (26 mL of 2.5N solution, 65 mmol). The solution was stirred at −78° C. for 10 minutes and then a solution of cyclohexanedione monoethylene ketal (10 g, 64 mmol) in tetrahydrofuran(50 mL) was added. The reaction was allowed to warm to room temperature and poured into a saturated solution of sodium bicarbonate (mL) the mixture was extracted with ethyl acetate. The combined ethyl acetate fractions were dried over anhydrous sodium sulfate, filtered, and concentrated at reduced pressure. The residue was chromatographed over silica gel eluting with 25% to 50% ethyl acetate/hexane to give the product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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